molecular formula C11H10BrFO3 B1406438 1-(4-Bromo-3-fluorophenoxymethyl)-cyclopropanecarboxylic acid CAS No. 1504393-24-1

1-(4-Bromo-3-fluorophenoxymethyl)-cyclopropanecarboxylic acid

Cat. No.: B1406438
CAS No.: 1504393-24-1
M. Wt: 289.1 g/mol
InChI Key: DTEISBRVPKJQFU-UHFFFAOYSA-N
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Description

1-(4-Bromo-3-fluorophenoxymethyl)-cyclopropanecarboxylic acid is an organic compound characterized by the presence of a bromine and fluorine atom attached to a phenoxy group, which is further linked to a cyclopropanecarboxylic acid moiety

Preparation Methods

The synthesis of 1-(4-Bromo-3-fluorophenoxymethyl)-cyclopropanecarboxylic acid typically involves multiple steps One common synthetic route starts with the preparation of the phenoxy intermediate, which is then subjected to bromination and fluorination reactionsIndustrial production methods may involve optimization of reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

1-(4-Bromo-3-fluorophenoxymethyl)-cyclopropanecarboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

1-(4-Bromo-3-fluorophenoxymethyl)-cyclopropanecarboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-(4-Bromo-3-fluorophenoxymethyl)-cyclopropanecarboxylic acid involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms enhances its reactivity and binding affinity to certain enzymes or receptors. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to desired biological effects .

Comparison with Similar Compounds

1-(4-Bromo-3-fluorophenoxymethyl)-cyclopropanecarboxylic acid can be compared with similar compounds such as:

Properties

IUPAC Name

1-[(4-bromo-3-fluorophenoxy)methyl]cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrFO3/c12-8-2-1-7(5-9(8)13)16-6-11(3-4-11)10(14)15/h1-2,5H,3-4,6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTEISBRVPKJQFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(COC2=CC(=C(C=C2)Br)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(4-Bromo-3-fluorophenoxymethyl)-cyclopropanecarboxylic acid
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